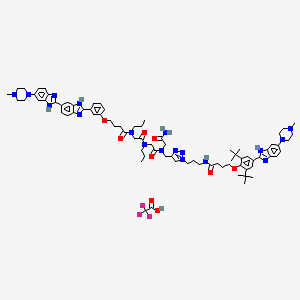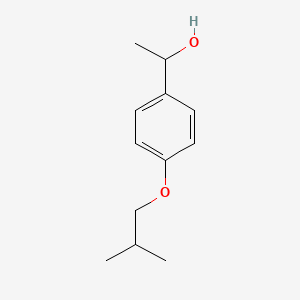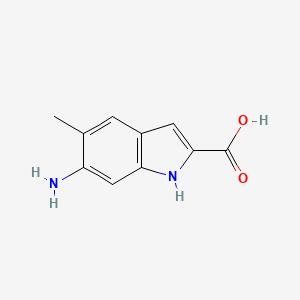
Targaprimir-96 (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Targaprimir-96 (TFA) is a potent inhibitor of microRNA-96 (miR-96) processing. It selectively modulates the production of miR-96 in cancer cells and triggers apoptosis. Targaprimir-96 (TFA) binds to primary miR-96 (pri-miR-96) with low nanomolar affinity, making it highly effective in targeting specific RNA structures within cancer cells .
Métodos De Preparación
The synthesis of Targaprimir-96 (TFA) involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically includes:
Preparation of Intermediates: The synthesis begins with the preparation of key intermediates through a series of chemical reactions, including protection and deprotection steps.
Coupling Reactions: The intermediates are then coupled using specific reagents and catalysts to form the final compound.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial production methods for Targaprimir-96 (TFA) involve scaling up the synthetic route while maintaining stringent quality control measures to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Targaprimir-96 (TFA) undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Targaprimir-96 (TFA) has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study RNA-target interactions and to develop new RNA-targeted therapeutics.
Biology: The compound is used to investigate the role of miR-96 in cellular processes and to understand its involvement in cancer progression.
Medicine: Targaprimir-96 (TFA) is being explored as a potential therapeutic agent for the treatment of cancers that overexpress miR-96, such as triple-negative breast cancer.
Industry: The compound is used in the development of new diagnostic tools and therapeutic strategies targeting RNA molecules .
Mecanismo De Acción
Targaprimir-96 (TFA) exerts its effects by binding to primary miR-96 (pri-miR-96) at a key processing site. This binding blocks the generation of mature miR-96, leading to the upregulation of the transcription factor FOXO1 and the induction of apoptosis in cancer cells. The compound’s high affinity for pri-miR-96 allows it to selectively target cancer cells while sparing healthy cells .
Comparación Con Compuestos Similares
Targaprimir-96 (TFA) is unique in its ability to selectively inhibit the processing of miR-96. Similar compounds include:
Targaprimir-96: The non-TFA version of the compound, which also inhibits miR-96 processing but may have different pharmacokinetic properties.
Other miR-96 Inhibitors: Compounds that target miR-96 but may have different binding affinities and selectivities.
The uniqueness of Targaprimir-96 (TFA) lies in its high affinity and selectivity for pri-miR-96, making it a valuable tool for studying RNA-target interactions and developing RNA-targeted therapeutics .
Propiedades
Fórmula molecular |
C79H103F3N18O9 |
|---|---|
Peso molecular |
1505.8 g/mol |
Nombre IUPAC |
N-[3-[4-[[(2-amino-2-oxoethyl)-[2-[[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoyl-propylamino]acetyl]-propylamino]acetyl]amino]methyl]triazol-1-yl]propyl]-4-[2,6-ditert-butyl-4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]phenoxy]butanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C77H102N18O7.C2HF3O2/c1-11-28-92(69(98)20-15-39-101-58-18-13-17-52(41-58)73-80-61-24-21-53(44-64(61)83-73)74-81-62-25-22-56(45-65(62)84-74)90-35-31-88(9)32-36-90)50-70(99)93(29-12-2)51-71(100)94(49-67(78)96)47-55-48-95(87-86-55)30-16-27-79-68(97)19-14-40-102-72-59(76(3,4)5)42-54(43-60(72)77(6,7)8)75-82-63-26-23-57(46-66(63)85-75)91-37-33-89(10)34-38-91;3-2(4,5)1(6)7/h13,17-18,21-26,41-46,48H,11-12,14-16,19-20,27-40,47,49-51H2,1-10H3,(H2,78,96)(H,79,97)(H,80,83)(H,81,84)(H,82,85);(H,6,7) |
Clave InChI |
NRCLKQFUKSEPBF-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CC(=O)N(CCC)CC(=O)N(CC1=CN(N=N1)CCCNC(=O)CCCOC2=C(C=C(C=C2C(C)(C)C)C3=NC4=C(N3)C=C(C=C4)N5CCN(CC5)C)C(C)(C)C)CC(=O)N)C(=O)CCCOC6=CC=CC(=C6)C7=NC8=C(N7)C=C(C=C8)C9=NC1=C(N9)C=C(C=C1)N1CCN(CC1)C.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{3-[2-(3,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432708.png)
![(3aR,4R)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12432726.png)
![[(2r,5r,6r)-4-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(3-Chlorophenyl)-5-(4-Chlorophenyl)-3-Oxomorpholin-2-Yl]acetic Acid](/img/structure/B12432730.png)
![2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B12432736.png)

![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12432749.png)

![(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-4-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide](/img/structure/B12432755.png)


![Amino[2-(2-sulfanylacetamido)acetamido]acetic acid](/img/structure/B12432776.png)

